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Compound of Interest

Compound Name: PF-06454589

Cat. No.: B609986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-06454589 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a

key therapeutic target in the study of Parkinson's disease. This document provides a

comprehensive overview of the chemical structure, biological activity, and experimental

protocols related to PF-06454589, drawing from publicly available scientific literature. The

information is intended to serve as a technical guide for researchers and drug development

professionals working with this compound or similar kinase inhibitors.

Chemical Structure and Properties
PF-06454589 is a synthetic, small-molecule compound belonging to the pyrrolo[2,3-

d]pyrimidine class of kinase inhibitors.

Table 1: Chemical Identifiers for PF-06454589
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Identifier Value

IUPAC Name
4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-

d]pyrimidin-4-yl]morpholine[1]

Molecular Formula C₁₄H₁₆N₆O[1]

Canonical SMILES
CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4C

COCC4[1]

InChI

InChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-

7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-

20/h6-9H,2-5H2,1H3,(H,15,16,17)[1]

InChIKey VNWKCLDQBNSJJO-UHFFFAOYSA-N[1]

CAS Number 1527473-30-8[1]

Biological Activity and Mechanism of Action
PF-06454589 functions as an ATP-competitive inhibitor of LRRK2, a large, multi-domain protein

with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic

cause of Parkinson's disease, making it a prime target for therapeutic intervention.

Kinase Inhibition Profile
PF-06454589 demonstrates high potency against both wild-type LRRK2 and the common

pathogenic G2019S mutant, which exhibits increased kinase activity.

Table 2: In Vitro Inhibitory Activity of PF-06454589 against LRRK2

Target IC₅₀ (nM) Assay Type

LRRK2 (wild-type) 12 Biochemical Kinase Assay[1]

LRRK2 (G2019S mutant) 36 Biochemical Kinase Assay[1]

Structural Basis of Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.medchemexpress.cn/pf-06454589.html
https://www.medchemexpress.cn/pf-06454589.html
https://www.medchemexpress.cn/pf-06454589.html
https://www.medchemexpress.cn/pf-06454589.html
https://www.medchemexpress.cn/pf-06454589.html
https://www.medchemexpress.cn/pf-06454589.html
https://www.benchchem.com/product/b609986?utm_src=pdf-body
https://www.benchchem.com/product/b609986?utm_src=pdf-body
https://www.benchchem.com/product/b609986?utm_src=pdf-body
https://www.medchemexpress.cn/pf-06454589.html
https://www.medchemexpress.cn/pf-06454589.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To understand the binding mode of PF-06454589, a crystal structure of the compound in

complex with a surrogate kinase, MST3, was determined (PDB ID: 4W8D). This provides

valuable insight into the key interactions within the ATP-binding pocket that contribute to its

inhibitory activity.

Experimental Protocols
The following sections detail the methodologies employed in the characterization of PF-
06454589.

LRRK2 Biochemical Kinase Assay
Objective: To determine the in vitro potency of PF-06454589 against wild-type and G2019S

mutant LRRK2.

Methodology:

Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S

mutant) and a suitable peptide substrate are prepared in kinase assay buffer.

Compound Preparation: PF-06454589 is serially diluted in DMSO to generate a range of

concentrations.

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a

microplate format. The reaction is initiated by the addition of ATP.

Detection: The phosphorylation of the substrate is quantified using a suitable detection

method, such as fluorescence resonance energy transfer (FRET) or luminescence-based

ATP detection (e.g., Kinase-Glo®).

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

X-ray Crystallography
Objective: To determine the three-dimensional structure of PF-06454589 in complex with a

kinase to understand its binding mode.
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Methodology:

Protein Expression and Purification: The kinase domain of a surrogate kinase (e.g., MST3) is

expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.

Crystallization: The purified kinase is co-crystallized with PF-06454589 using vapor diffusion

techniques.

Data Collection: X-ray diffraction data are collected from the resulting crystals at a

synchrotron source.

Structure Determination and Refinement: The crystal structure is solved by molecular

replacement and refined to produce a high-resolution model of the protein-ligand complex.

Signaling Pathways and Workflows
LRRK2 Signaling Pathway
The precise downstream signaling pathways of LRRK2 are still under active investigation.

However, several substrates and interacting partners have been identified, implicating LRRK2

in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and

autophagy. Inhibition of LRRK2 by PF-06454589 is expected to modulate these pathways.
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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of PF-06454589.

Drug Discovery and Development Workflow
The discovery of PF-06454589 followed a typical drug discovery workflow, starting from initial

screening to lead optimization and preclinical characterization.
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Caption: General workflow for the discovery and development of a kinase inhibitor like PF-
06454589.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609986?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

